molecular formula C15H8BrClN2O B12348042 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12348042
M. Wt: 347.59 g/mol
InChI Key: ROYAXKWCDARXPF-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-pyridin-3-ylquinoline, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and use it in drug development.

    Industry: It is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride include:

  • 6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride
  • 6-Fluoro-2-pyridin-3-ylquinoline-4-carbonyl chloride
  • 6-Iodo-2-pyridin-3-ylquinoline-4-carbonyl chloride

Uniqueness

What sets this compound apart from these similar compounds is the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAXKWCDARXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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